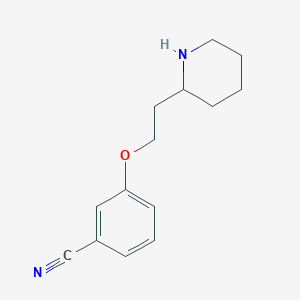
3-(2-Piperidin-2-ylethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Piperidin-2-ylethoxy)benzonitrile is a chemical compound with the molecular formula C14H18N2O It is a derivative of benzonitrile, featuring a piperidine ring attached via an ethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidin-2-ylethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-(piperidin-2-yl)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(2-Piperidin-2-ylethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation can yield benzoic acid derivatives.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.
科学的研究の応用
3-(2-Piperidin-2-ylethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Piperidin-2-ylethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the target and context .
類似化合物との比較
Similar Compounds
- 2-(3-Methyl-1-piperidinyl)methylbenzonitrile
- N-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
- 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride
Uniqueness
3-(2-Piperidin-2-ylethoxy)benzonitrile is unique due to its specific structural features, such as the ethoxy linker and the position of the piperidine ring. These characteristics confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
3-(2-piperidin-2-ylethoxy)benzonitrile |
InChI |
InChI=1S/C14H18N2O/c15-11-12-4-3-6-14(10-12)17-9-7-13-5-1-2-8-16-13/h3-4,6,10,13,16H,1-2,5,7-9H2 |
InChIキー |
GZHDHNSLATVYGM-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)CCOC2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


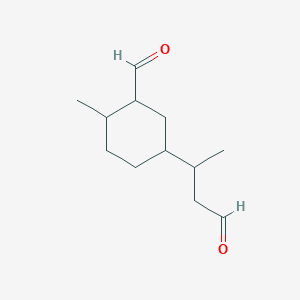
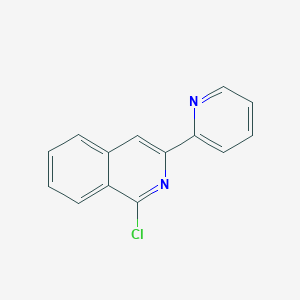

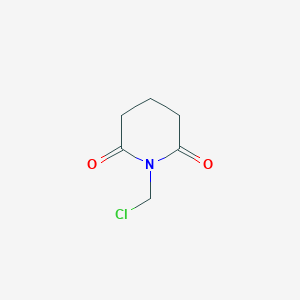
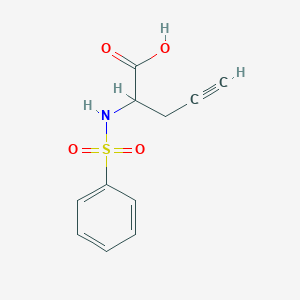
![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)
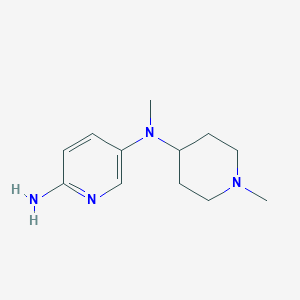
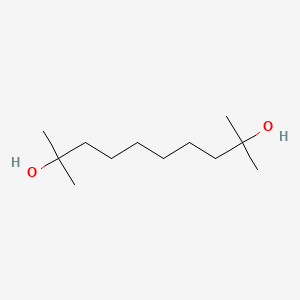

![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
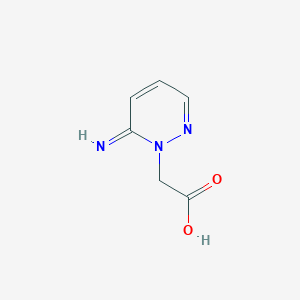
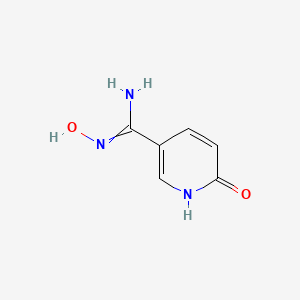

![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
